molecular formula C19H16N6S B13362173 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362173
M. Wt: 360.4 g/mol
InChI Key: SKXOUWSAEGEYRJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic molecules integrating triazolo-thiadiazole and imidazo-pyridine scaffolds. The compound’s core features—a triazolo-thiadiazole moiety linked to an imidazo-pyridine system—suggest possible interactions with biological targets such as enzymes or receptors, akin to related molecules .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6S/c1-11-7-8-14(10-12(11)2)18-23-25-17(21-22-19(25)26-18)16-13(3)20-15-6-4-5-9-24(15)16/h4-10H,1-3H3

InChI Key

SKXOUWSAEGEYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and organic solvents. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence provided:

Compound Substituents Yield (%) Melting Point (°C) Key Pharmacological Notes Reference
3-(3,4-dimethoxyphenyl)-6-[N-methyl-pyrrol-2-yl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (20a) 3,4-Dimethoxyphenyl, N-methyl-pyrrole 57 184 Demonstrated antifungal potential via molecular docking with 14α-demethylase lanosterol (PDB: 3LD6) .
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Phenyl, 4-pyridyl Not reported Not reported Characterized via experimental and theoretical methods; showed antioxidant and antimicrobial activities .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Variable R groups (e.g., alkyl, aryl) 60–75 160–220 Optimized synthesis conditions; enhanced bioactivity linked to R-group modifications .
3-(4-Pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) 4-Pyridinyl, dihydroxy-pyridinyl Not reported Not reported Structural diversity highlights adaptability for target-specific design .

Key Observations:

Substituent Impact on Activity :

  • Electron-donating groups (e.g., methoxy in 20a) enhance antifungal activity by improving interactions with hydrophobic enzyme pockets .
  • Pyridinyl substituents (as in compound 7d) may facilitate hydrogen bonding with biological targets, improving binding affinity .

Synthetic Efficiency :

  • Yields for triazolo-thiadiazole derivatives typically range from 50% to 75%, with reaction conditions (e.g., solvent, catalyst) critically influencing outcomes .

Research Findings and Data

A. Spectroscopic Characterization

  • IR Spectroscopy : Confirmed NH/SH group participation in cyclization for analogs like 20a–20d, with characteristic peaks at 3200–3400 cm⁻¹ (N–H stretching) and 2550–2650 cm⁻¹ (S–H) .
  • NMR Analysis : For 6-phenyl-3-(4-pyridyl) derivatives, aromatic protons appear at δ 7.2–8.5 ppm, while pyridyl protons resonate near δ 8.6–9.0 ppm .

Biological Activity

3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that exhibits a range of biological activities. This compound belongs to the class of triazolo-thiadiazole derivatives and has garnered attention due to its potential therapeutic applications in various fields such as oncology and infectious diseases.

  • Molecular Formula : C19H16N6S
  • Molecular Weight : 360.4 g/mol
  • IUPAC Name : 6-(3,5-dimethylphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may induce apoptosis in cancer cells by disrupting critical cellular processes. Additionally, its antimicrobial properties are believed to stem from its capacity to interfere with microbial membrane integrity and metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of triazolo-thiadiazole derivatives. For instance:

  • Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines including HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia), with IC50 values as low as 0.15 μM .
  • Mechanistic Insights : The compound's mechanism involves cell cycle arrest and apoptosis induction in tumor cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
  • Fungal Activity : Preliminary studies suggest efficacy against various fungal strains, indicating a broad-spectrum antimicrobial profile .

Anti-inflammatory Effects

Research has indicated that derivatives of thiadiazole possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines in vitro, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Triazole Ring : Variations in substituents have been shown to enhance or diminish activity; for example, the presence of electron-donating groups can improve potency against certain targets .
  • Thiadiazole Moiety : The thiadiazole ring is crucial for maintaining biological activity; modifications here can lead to significant changes in efficacy .

Data Table: Biological Activities Overview

Activity TypeModel/Cell LineIC50 Value (μM)Reference
AnticancerHL-60 (human leukemia)0.15
AnticancerL1210 (mouse lymphocytic)0.20
AntimicrobialVarious bacterial strainsVaries
Anti-inflammatoryIn vitro cytokine productionReduction observed

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of triazolo-thiadiazole derivatives on multiple cancer cell lines. The findings suggested that specific structural modifications significantly enhanced anticancer activity.
  • Antimicrobial Screening : A comprehensive screening against clinical isolates demonstrated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics.

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